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Compound of Interest

Compound Name: Immh-010 maleate

Cat. No.: B15610061 Get Quote

IMMH-010 maleate, a novel orally administered small molecule, functions as a prodrug for the

potent programmed cell death ligand 1 (PD-L1) inhibitor, YPD-29B. This technical guide

provides an in-depth analysis of the metabolic activation of IMMH-010, its pharmacokinetic

profile, and the experimental methodologies employed in its characterization. This information

is intended for researchers, scientists, and professionals in the field of drug development and

cancer immunotherapy.

Metabolic Activation of IMMH-010
IMMH-010 is an ester prodrug designed to overcome certain physicochemical challenges of its

active counterpart, YPD-29B[1]. The conversion of IMMH-010 to YPD-29B is a critical step for

its therapeutic activity.

The Active Metabolite: YPD-29B
The primary and active metabolite of IMMH-010 is YPD-29B[1][2][3][4][5]. IMMH-010,

chemically named 2-[4-(2-bromo-biphenyl-3-ylmethoxy)-5-chloro-2-(pyridin-3-ylmethoxy)-

benzylamino]-3-hydroxy-propionic acid isopropyl ester, undergoes hydrolysis of its ester bond

to yield YPD-29B[2][3]. This active metabolite, YPD-29B, is a highly potent inhibitor of the PD-

1/PD-L1 interaction, with an IC50 value of less than 10⁻¹³ M[1][2][3].

Enzymatic Conversion
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The hydrolysis of IMMH-010 to YPD-29B is primarily catalyzed by Carboxylesterase 1 (CES1)

[1][4]. In vitro studies using human liver S9 fractions and selective inhibitors have confirmed the

role of CES1 in this metabolic conversion[1].

The metabolic conversion pathway is illustrated in the following diagram:
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Caption: Metabolic activation of IMMH-010 to its active form, YPD-29B.

Pharmacokinetics of IMMH-010 and YPD-29B in Rats
Following oral administration, IMMH-010 is rapidly and extensively converted to its active

metabolite, YPD-29B[2][3][6]. Pharmacokinetic studies in rats have provided key insights into

the absorption, distribution, metabolism, and excretion (ADME) of both the prodrug and its

active metabolite.

Plasma Pharmacokinetic Parameters
The table below summarizes the key plasma pharmacokinetic parameters of IMMH-010 and

YPD-29B in rats after a single oral administration of IMMH-010 maleate at different doses.
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Paramete
r

IMMH-010
(10
mg/kg)

YPD-29B
(from 10
mg/kg
IMMH-
010)

IMMH-010
(30
mg/kg)

YPD-29B
(from 30
mg/kg
IMMH-
010)

IMMH-010
(100
mg/kg)

YPD-29B
(from 100
mg/kg
IMMH-
010)

Tmax (h) 0.25 ± 0.00 0.38 ± 0.13 0.30 ± 0.11 0.50 ± 0.00 0.42 ± 0.14 0.50 ± 0.00

Cmax

(ng/mL)

10.37 ±

1.83

315.73 ±

35.80

25.17 ±

10.00

794.67 ±

215.55

116.83 ±

45.18

2015.67 ±

348.18

AUC (0-t)

(ng·h/mL)
9.00 ± 2.65

741.51 ±

108.83

25.22 ±

10.02

2397.00 ±

643.34

208.13 ±

91.54

8847.67 ±

1563.81

AUC (0-inf)

(ng·h/mL)
9.00 ± 2.65

742.63 ±

108.99

25.22 ±

10.02

2400.33 ±

642.86

208.13 ±

91.54

8856.33 ±

1561.43

t1/2 (h) 1.15 ± 0.32 1.81 ± 0.20 1.18 ± 0.27 2.14 ± 0.25 1.57 ± 0.28 3.32 ± 0.40

Data

presented

as mean ±

SD (n=5).

Sourced

from[2].

Tissue Distribution
Tissue distribution studies in rats revealed that after a single oral dose of 10 mg/kg IMMH-010
maleate, the prodrug was primarily found in the adrenal gland, lymph nodes, heart, liver, and

spleen. The active metabolite, YPD-29B, was mainly observed in the liver, lymph, kidney, and

lung[2][3].

Excretion
Within 72 hours of oral administration of 10 mg/kg IMMH-010 maleate in rats, approximately

28.81% of the dose was recovered in the urine and feces. This included 7.99% as unchanged

IMMH-010 and 20.82% as YPD-29B[2][3]. The majority of the excreted compounds were found

in the feces[2].
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Experimental Protocols
The following sections detail the methodologies used in the key studies of IMMH-010

metabolism and pharmacokinetics.

In Vitro Metabolism in Liver S9 Fractions
This experiment aimed to assess the rate of conversion of IMMH-010 to YPD-29B in the liver

S9 fractions of different species.

Materials: IMMH-010, liver S9 fractions (human, monkey, dog, rat), NADPH regenerating

system, Tris-HCl buffer, MgCl₂.

Procedure:

IMMH-010 (10 μM) was incubated with liver S9 homogenate protein (0.5 mg/mL) and an

NADPH regenerating system in a Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂.

The reaction mixture was preincubated for 2 minutes at 37°C.

The reaction was initiated by the addition of IMMH-010.

Samples were collected at various time points and analyzed by LC-MS/MS to determine

the concentrations of IMMH-010 and its metabolites.

Animal Pharmacokinetic Study
This study was designed to determine the plasma concentration-time profiles of IMMH-010 and

YPD-29B after oral administration in rats.

Animals: Female Sprague-Dawley rats.

Dosing: IMMH-010 maleate was suspended in 0.5% sodium carboxymethyl cellulose and

administered via oral gavage at doses of 10, 30, and 100 mg/kg[2][3].

Sample Collection:

Blood samples were collected via the orbital plexus into heparinized tubes containing NaF

(an esterase inhibitor) at specified time points (5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12,
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24, 36, and 48 hours)[2][3].

Plasma was separated by centrifugation and stored at -20°C until analysis[2][3].

Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined using a

validated LC-MS/MS method[2][3].

The workflow for the pharmacokinetic study is depicted below:

Pharmacokinetic Study Workflow

Oral Gavage
(IMMH-010 maleate)

Blood Sampling
(Orbital Plexus) Centrifugation LC-MS/MS Analysis Pharmacokinetic

Parameter Calculation

Click to download full resolution via product page

Caption: Workflow for the in vivo pharmacokinetic study of IMMH-010.

LC-MS/MS Analytical Method
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method was developed for the simultaneous quantification of IMMH-010 and YPD-29B in

biological matrices[2][3].

Instrumentation: A triple quadrupole mass spectrometer.

Ionization Mode: A positive-negative polarity switching mode was used. IMMH-010 was

detected in positive ion mode, and YPD-29B was detected in negative ion mode[3].

MRM Transitions:

IMMH-010: m/z 641.3 → 494.2[3]

YPD-29B: m/z 597.1 → 154.8[3]

Internal Standards: Structural analogs were used as internal standards for quantification[3].
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Mechanism of Action of the Active Metabolite
The active metabolite, YPD-29B, exerts its anti-tumor effect by inhibiting the interaction

between PD-1 and PD-L1. This interaction is a critical immune checkpoint that cancer cells

often exploit to evade the host immune system.

The signaling pathway is illustrated below:

PD-1/PD-L1 Signaling Pathway Inhibition

PD-L1
(Tumor Cell)

PD-1
(T-Cell)

Binding

T-Cell Exhaustion

suppresses

YPD-29B
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Caption: YPD-29B blocks the PD-1/PD-L1 interaction, leading to T-cell activation.

In summary, IMMH-010 maleate is effectively a prodrug that, after oral administration, is rapidly

converted to its highly potent active metabolite, YPD-29B. This conversion is essential for its

therapeutic action as a PD-L1 inhibitor in cancer immunotherapy. The provided data and
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protocols offer a comprehensive understanding for researchers engaged in the development of

similar therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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